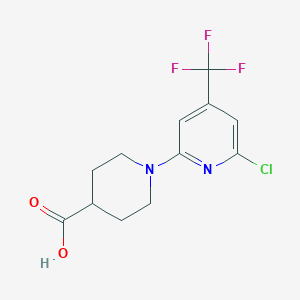

1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-10(17-9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVNMAFWDRWJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150732 | |

| Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-19-9 | |

| Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method from Chinese Patent CN102603611B

- Reagents and Conditions : Piperidine-4-carboxylic acid or its monochloro derivative is mixed with sulfur tetrafluoride (SF4) and a mixed solvent system consisting of trichloromethane and anhydrous hydrofluoric acid.

- Reaction Parameters : The mixture is heated to 50–150 °C and stirred for 3–4 hours in a stainless steel autoclave.

- Workup : After cooling, the reaction mixture is neutralized to pH 10 with sodium hydroxide, followed by extraction with chloroform or dichloromethane. The product is then purified by distillation.

- Yields and Purity : Yields range from approximately 54.5% to 80.1% depending on the starting material and reaction conditions, with product purity typically above 95%.

Representative Data from Patent Embodiments

| Embodiment | Starting Material | Temp (°C) | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Piperidine carboxylic acid | 85 | 80.1 | 95 | Standard conditions |

| 6 | Pipecolic acid | 65 | 54.5 | 98.9 | Lower temperature, lower yield |

| 7 | 2-Chloro-4-piperidine carboxylic acid | 85 | 53.9 | 95.7 | Chlorinated substrate |

| 8 | 3-Chloro-2-piperidine carboxylic acid | 95 | 60.5 | 96.3 | Higher temperature |

| 9 | 4-Piperidine carboxylic acid | 150 | 74.6 | 95.2 | Higher temperature, good yield |

This method offers advantages such as a relatively short reaction time, moderate reaction pressure, and straightforward product isolation, making it suitable for scale-up and industrial applications.

The introduction of the 6-chloro-4-(trifluoromethyl)pyridin-2-yl group onto the piperidine ring is achieved through coupling reactions involving substituted pyridin-2-amines and piperidine derivatives.

Thiourea-Assisted Coupling

- A common approach uses 1,1′-thiocarbonyldiimidazole as a coupling agent to facilitate the formation of thiourea intermediates between pyridin-2-amine derivatives and piperidine-containing amines.

- This method proceeds under mild conditions (around 40 °C) and allows the synthesis of a library of analogues with varying substitutions on the pyridine ring.

- The reaction is typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane, with reaction times ranging from a few hours to overnight.

Palladium-Catalyzed Amination and Arylation

- For more complex substitutions, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed.

- Catalysts such as Pd2(dba)3 with phosphine ligands (e.g., xantphos) and bases like cesium carbonate enable the amination of bromo-substituted pyridines with piperidine derivatives.

- Arylation of Boc-protected piperazines with aryl iodides using BINOL/CuBr catalytic systems in DMF at room temperature followed by Boc deprotection yields free piperazine amines ready for further coupling.

- These methods provide high regioselectivity and functional group tolerance, facilitating the synthesis of 1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine derivatives.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 4-Piperidine carboxylic acid + SF4 | 85 °C, 3 h, mixed solvent (CHCl3 + HF) | 4-(Trifluoromethyl)piperidine-4-carboxylic acid |

| 2 | 6-Chloro-4-(trifluoromethyl)pyridin-2-amine + piperidine derivative + 1,1′-thiocarbonyldiimidazole | 40 °C, several hours, DMF or DCM | Thiourea intermediate |

| 3 | Thiourea intermediate | Workup and purification | This compound |

Analytical and Characterization Data

- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern on the pyridine and piperidine rings.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

- Chromatography : HPLC or LC-MS used to assess purity and reaction completeness.

- Yield and Purity : Typically, yields range from 50% to 80%, with product purity above 95% after distillation or chromatographic purification.

Summary of Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Trifluoromethylation | High yield, scalable, stable product | Requires handling of HF and SF4, corrosive reagents |

| Coupling reactions | Mild conditions, regioselective | Sensitive to moisture, requires inert atmosphere |

| Purification | Straightforward extraction and distillation | Potential side reactions need control |

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a potential glycine transporter 1 (GlyT1) inhibitor , which is crucial in the treatment of schizophrenia and other central nervous system disorders. Research indicates that modifications to its structure can enhance its inhibitory activity against GlyT1, with derivatives showing IC50 values as low as 1.8 nM, indicating potent activity . The introduction of heteroaromatic rings has been linked to improved pharmacokinetic properties, including better brain penetration in rodent models .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has demonstrated the ability to inhibit cell proliferation across various cancer cell lines. For instance, in studies involving human breast cancer cells, the compound exhibited IC50 values ranging from 20 to 30 µM, suggesting promising anticancer properties. The structure-activity relationship (SAR) analysis indicates that specific modifications can significantly enhance its potency against cancer cells.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor extends its applications in drug development. It has been identified as a potent inhibitor of certain enzymes involved in pain signaling pathways, such as the TRPV1 receptor, with an inhibition constant (IC50) around 30 nM. This property suggests potential applications in pain management therapies.

Antimicrobial Properties

Research also highlights the antimicrobial activity of derivatives containing the pyridine ring structure. These derivatives have shown effectiveness against various pathogens, making them candidates for further development as antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid. The following table summarizes some key findings:

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Anticancer Evaluation

In a detailed evaluation of anticancer properties, various derivatives were tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, reinforcing the compound's potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The findings revealed high potency as a TRPV1 antagonist, which could have implications for developing new pain management therapies.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Substituent Position and Heterocyclic Core Variations

1-(6-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic Acid (CAS 1949816-22-1)

- Key Difference : Lacks the chloro substituent at position 6 of the pyridine ring.

- Impact : The absence of Cl reduces electrophilicity and may alter binding interactions with biological targets. The CF₃ group at position 6 (vs. 4 in the target compound) modifies steric and electronic effects .

1-(4-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic Acid (CAS 1256792-04-7)

- Key Difference : CF₃ group at position 4 instead of 6.

- Impact : Positional isomerism affects molecular dipole moments and π-stacking interactions. The chloro group at position 6 in the target compound may enhance metabolic stability compared to unsubstituted analogs .

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid (CAS 406476-31-1)

- Key Difference : CF₃ group at position 5 on the pyridine ring.

- Impact: Altered electronic distribution could influence binding to aromatic pockets in proteins.

Heterocycle Replacement: Pyridine vs. Pyrimidine

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (CAS 1208087-83-5)

- Key Difference : Pyrimidine core replaces pyridine; Cl at position 2.

- Impact : Pyrimidines exhibit distinct electronic properties (e.g., increased hydrogen bonding capacity due to additional nitrogen). Similarity score (0.74) indicates moderate structural overlap, but bioactivity may diverge significantly .

1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid (CAS 886496-94-2)

- Key Difference : Pyrimidine core with a pyrazolyl substituent.

Functional Group Modifications

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 127561-18-6)

- Key Difference : Piperazine replaces piperidine-4-carboxylic acid.

- Impact : Loss of the carboxylic acid group reduces hydrogen bonding capacity and solubility, which may limit bioavailability .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Key Difference : Ethoxycarbonyl group replaces the pyridine moiety.

- Impact : The ester group introduces hydrolytic instability but may improve cell membrane permeability. Log S (water solubility) values for analogs suggest moderate solubility (e.g., -2.5 to -3.0), likely lower in the target compound due to increased hydrophobicity from Cl and CF₃ groups .

Biological Activity

1-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a piperidine ring and a pyridine moiety with trifluoromethyl and chloro substituents, is being investigated for various pharmacological effects.

- Molecular Formula : C12H12ClF3N2O2

- CAS Number : 1208081-19-9

- Molecular Structure : Chemical Structure (Placeholder for actual structure image)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyridine and piperidine possess antibacterial properties against various strains of bacteria, including E. coli and Staphylococcus aureus . The presence of halogen substituents, such as chlorine and trifluoromethyl groups, is believed to enhance these activities by increasing the lipophilicity of the compounds, thus facilitating membrane penetration.

Anticancer Activity

In vitro studies have shown that this compound may exhibit anticancer properties. For instance, related compounds have been tested against human cancer cell lines, revealing the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 expression modulation . The specific IC50 values for various cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.38 |

| A549 (Lung) | 5.18 |

| Caco-2 (Colon) | 29.77 |

Table 1: Anticancer activity of related compounds

Neuroprotective Effects

There is emerging evidence suggesting that compounds in this class may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been noted, which could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . The compound exhibited an AChE IC50 value of approximately 20.15 µM, indicating moderate inhibitory activity compared to established drugs like donepezil .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including those structurally similar to the target compound. Results indicated that compounds with chloro and trifluoromethyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on cancer cell lines, treatment with related piperidine derivatives led to increased apoptosis rates as evidenced by flow cytometry analysis. The study highlighted the role of structural modifications in enhancing the apoptotic effect, suggesting that the incorporation of specific functional groups can significantly alter biological activity .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridine and piperidine rings. Key signals include δ ~8.5 ppm (pyridine protons) and δ ~3.5 ppm (piperidine CH₂ groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water gradient are standard .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₁ClF₃N₂O₂: 315.04) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies may arise from:

- Assay variability : Use standardized in vitro models (e.g., RORγt inverse agonist assays for inflammation studies) and validate with in vivo models (e.g., murine skin/joint inflammation) .

- Structural analogs : Compare activity with derivatives like 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (EN300-233051) to isolate functional group contributions .

- Dose-response analysis : Perform IC₅₀/EC₅₀ studies across concentrations (e.g., 1 nM–10 µM) to account for potency differences .

How does substitution on the pyridine ring influence the compound’s reactivity and bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance electrophilicity for nucleophilic substitution reactions and improve metabolic stability. The 6-chloro-4-trifluoromethyl groups increase lipophilicity (logP ~7.0), impacting membrane permeability .

- Positional effects : Substitution at the 2-position (piperidine attachment) optimizes binding to targets like TPO-R or RORγt, while 4-CF₃ improves potency against inflammatory pathways .

- Comparative studies : Analogues like 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid (1448854-86-1) show reduced activity, highlighting the necessity of the chloro-trifluoromethyl-pyridine motif .

What strategies are effective in scaling up the synthesis while maintaining purity?

Q. Advanced

- Batch optimization : Scale reactions stepwise (e.g., 19.95 g → 61.9 g batches) with consistent stirring and temperature control to avoid exothermic side reactions .

- Purification : Use large-scale column chromatography or fractional crystallization (ethanol/ethyl acetate) to remove by-products like unreacted piperidine intermediates .

- Quality control : Implement in-process checks (TLC, HPLC) and final characterization (elemental analysis, XRPD) to ensure batch consistency .

What are the key considerations for designing derivatives of this compound for structure-activity relationship (SAR) studies?

Q. Advanced

- Core modifications : Retain the piperidine-4-carboxylic acid scaffold for target binding. Introduce substituents at the pyridine 3- or 5-positions to probe steric/electronic effects .

- Bioisosteres : Replace -CF₃ with -CN or -SO₂CH₃ to assess tolerance in hydrophobic pockets .

- Prodrug strategies : Esterify the carboxylic acid (e.g., methyl ester) to improve oral bioavailability, followed by in vivo hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.